
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid is a synthetic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thioxo group (S=C) and a carboxylic acid group (COOH) attached to a thiazolidine ring The deuterium labeling (D3) indicates the presence of three deuterium atoms, which are isotopes of hydrogen
準備方法
The synthesis of (+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of cysteine with formaldehyde under acidic conditions.
Introduction of Thioxo Group: The thioxo group can be introduced by reacting the thiazolidine intermediate with sulfur or a sulfur-containing reagent.
Deuterium Labeling: The incorporation of deuterium atoms can be achieved by using deuterated reagents or solvents during the synthesis.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thioxo group and carboxylic acid group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.
類似化合物との比較
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid can be compared with other thiazolidine derivatives and compounds with similar functional groups. Some similar compounds include:
Thiazolidine-2,4-dione: A compound with a thiazolidine ring and two carbonyl groups.
2-Thioxothiazolidine-4-carboxylic acid: A compound with a similar structure but without deuterium labeling.
Thiazolidine-4-carboxylic acid: A compound with a thiazolidine ring and a carboxylic acid group.
The uniqueness of this compound lies in its deuterium labeling, which can influence its chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C4H5NO2S2 |
|---|---|
分子量 |
166.2 g/mol |
IUPAC名 |
4,5,5-trideuterio-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/i1D2,2D |
InChIキー |
SQUOCHQOQMZGQP-FUDHJZNOSA-N |
異性体SMILES |
[2H]C1(C(NC(=S)S1)([2H])C(=O)O)[2H] |
正規SMILES |
C1C(NC(=S)S1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


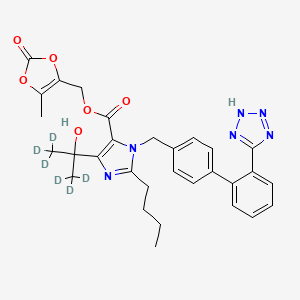

![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)

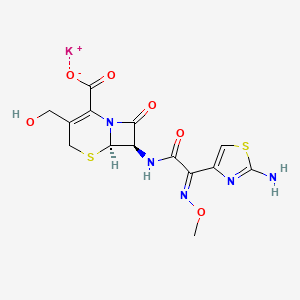
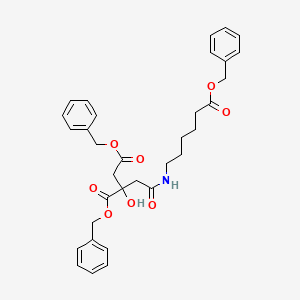
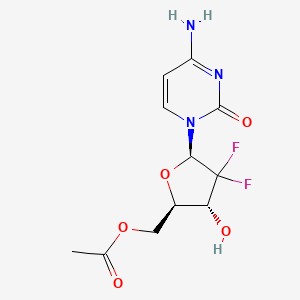

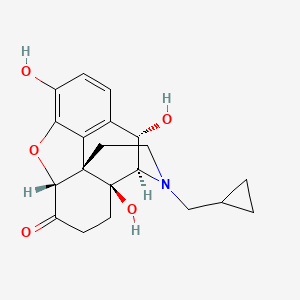
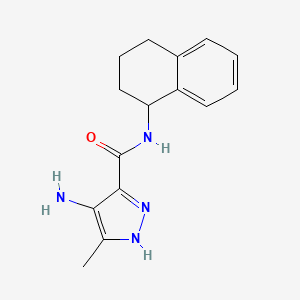


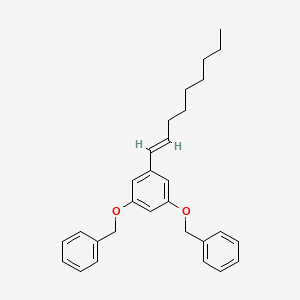
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
